![molecular formula C19H15FN4O3 B5442162 2-(2-fluorophenyl)-5-[4-(2-furoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5442162.png)
2-(2-fluorophenyl)-5-[4-(2-furoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound “2-(2-fluorophenyl)-5-[4-(2-furoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a furoyl group, a piperazine ring, an oxazole ring, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl, furoyl, piperazine, oxazole, and carbonitrile groups would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorine atom could influence the compound’s polarity and potentially its boiling and melting points .Scientific Research Applications
- Dopamine D2 Modulation : Researchers have explored the potential of 2-(2-fluorophenyl)-5-[4-(2-furoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile as a dopamine D2 receptor (D2R) modulator. Specifically, peptidomimetics derived from this compound have been tested for their ability to enhance the maximal effect of tritiated N-propylapomorphine ( ) at D2 receptors. One such peptidomimetic, 2-furoyl-L-leucylglycinamide, demonstrated promising effects comparable to the natural peptide MIF-1. These findings suggest potential applications in treating central nervous system (CNS)-related disorders involving dopamine dysregulation.
- General-Purpose Model Development : The pharmacological data from this compound, along with outcomes from >20,000 preclinical assays, contributed to the development of a general model. This model assesses the potential of various compounds as allosteric modulators across diverse receptor targets, organisms, cell lines, and biological activity parameters. The approach combines Perturbation Theory (PT) ideas and Machine Learning techniques, abbreviated as ALLOPTML ( ).
- 2-Furoyl-CoA Dehydrogenase : While not directly related to the compound itself, the term “2-furoyl” appears in the context of enzymatic reactions. For instance, 2-Furoyl-CoA dehydrogenase is involved in the metabolism of certain aromatic compounds ( ). Investigating the metabolic fate of 2-(2-fluorophenyl)-5-[4-(2-furoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile could provide insights into its clearance and potential toxicity.
- Manufacturing Process : A patent document describes a process for manufacturing 2-(4-(2-furoyl)-piperazine-1-yl)-4-amino quinazoline dimethoxy piperazine amino compounds, which includes the furoyl moiety ( ). Understanding industrial-scale synthesis methods is essential for large-scale production and commercial applications.
Neuropharmacology and CNS Disorders
Allosteric Modulators and Perturbation Theory
Metabolism and Enzymology
Patent Literature and Industrial Applications
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound binds to its target(s) and induces a conformational change, leading to altered activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information about this compound’s targets and mode of action, it’s difficult to predict how these factors might influence its activity .
properties
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c20-14-5-2-1-4-13(14)17-22-15(12-21)19(27-17)24-9-7-23(8-10-24)18(25)16-6-3-11-26-16/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWHCSWCUNUQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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